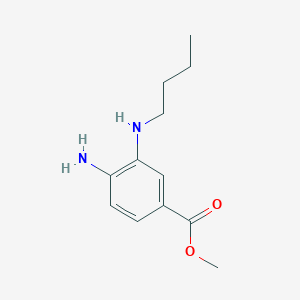

Methyl 4-amino-3-(butylamino)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-3-(butylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-4-7-14-11-8-9(12(15)16-2)5-6-10(11)13/h5-6,8,14H,3-4,7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOVLCJDICCMPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=CC(=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 4 Amino 3 Butylamino Benzoate

Synthetic Pathways to the Methyl 4-amino-3-(butylamino)benzoate Core Structure

The synthesis of this compound can be approached through several strategic pathways, primarily involving the sequential introduction of the amino and butylamino groups onto a benzoate (B1203000) backbone, the esterification of a pre-functionalized carboxylic acid, or the reduction of a nitro-substituted precursor.

Amination Reactions for Introduction of Amino and Butylamino Moieties

The introduction of the two distinct amino groups at positions 3 and 4 of the benzoate ring is a critical aspect of the synthesis. This can be achieved through various amination strategies.

One potential route involves the use of modern cross-coupling reactions, such as the Buchwald-Hartwig amination . This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org A plausible synthetic sequence could start from a dihalogenated benzoic acid derivative, where the halogen atoms are selectively replaced in a stepwise manner with butylamine (B146782) and an ammonia (B1221849) equivalent. The choice of ligands, palladium precursor, and reaction conditions would be crucial for achieving selective mono-amination at each step. organic-chemistry.orgresearchgate.netnih.gov The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of aryl halides with primary and secondary amines under relatively mild conditions. wikipedia.org

Reductive amination offers another versatile method for introducing the butylamino group. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.commdpi.comorganic-chemistry.org For the synthesis of the target molecule, a suitably functionalized aminobenzoate containing a carbonyl group could react with butylamine, followed by reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

Esterification of Carboxylic Acid Precursors

If the precursor, 4-amino-3-(butylamino)benzoic acid, is available, its conversion to the methyl ester can be accomplished through several standard esterification methods.

The most common method is the Fischer esterification , which involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. bond.edu.au This is an equilibrium-driven reaction, and the yield can be maximized by using an excess of methanol or by removing the water formed during the reaction.

The synthesis of a related compound, methyl 4-amino-3-nitrobenzoate, has been demonstrated via a one-pot Fischer esterification, highlighting the utility of this method for substituted aminobenzoic acids. bond.edu.au For more sensitive substrates, milder esterification conditions might be necessary. For instance, the use of diazomethane (B1218177) can convert a carboxylic acid to its methyl ester, but the toxicity and explosive nature of this reagent limit its application. Alternatively, activation of the carboxylic acid with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) followed by reaction with methanol is another effective method.

A series of disubstituted 1,3,5-triazine (B166579) derivatives of aminobenzoic acid have been esterified by refluxing in methanol with concentrated sulfuric acid, demonstrating the robustness of this approach for molecules containing multiple amino functionalities. nih.gov

Reductive Transformations of Nitro-substituted Benzoate Intermediates

A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This approach is particularly useful as nitration of aromatic rings is often a high-yielding and well-understood reaction. orgsyn.org

A plausible synthetic route to this compound would start with a precursor such as Methyl 4-(butylamino)-3-nitrobenzoate. The nitro group can then be selectively reduced to the primary amine at the 3-position. A variety of reducing agents can be employed for this transformation.

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. This typically involves reacting the nitro-substituted compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is generally clean and high-yielding. For instance, the synthesis of methyl 3-amino-4-butanamido-5-methylbenzoate involves the reduction of the corresponding nitro compound using hydrogen gas and a palladium on charcoal catalyst. nih.gov

Novel Approaches and Optimized Syntheses for this compound

Recent advancements in organic synthesis have focused on improving reaction efficiency, reducing environmental impact, and developing more versatile catalytic systems.

Catalytic Systems for Enhanced Reaction Efficiency

The efficiency of the synthetic pathways described above can be significantly enhanced by the choice of an appropriate catalytic system. In the context of Buchwald-Hartwig amination, the development of increasingly sophisticated phosphine ligands and palladium precatalysts has been a major area of research. These advanced catalysts can promote C-N bond formation with lower catalyst loadings, at lower temperatures, and with a broader range of substrates, including less reactive aryl chlorides. organic-chemistry.orgresearchgate.net

For esterification reactions, solid acid catalysts are gaining attention as they are often more environmentally friendly and easier to separate from the reaction mixture than traditional mineral acids.

Development of Greener Synthetic Routes

The principles of green chemistry encourage the development of synthetic routes that are safer, more energy-efficient, and produce less waste. For the synthesis of this compound, several strategies can be employed to create a greener process.

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, can significantly improve efficiency and reduce solvent waste. bond.edu.au For example, a one-pot reductive amination procedure would be preferable to a multi-step process involving the isolation of the intermediate imine.

The use of less hazardous solvents and reagents is another key aspect of green chemistry. For instance, replacing toxic solvents with more benign alternatives, such as water or ethanol (B145695) where possible, would improve the environmental profile of the synthesis. Catalytic methods, particularly those that can operate under mild conditions and with high turnover numbers, are inherently greener than stoichiometric reactions that generate large amounts of waste. The use of catalytic hydrogenation for nitro group reduction, which produces only water as a byproduct, is a good example of a green chemical transformation.

Stereoselective and Regioselective Synthesis Strategies

The synthesis of this compound inherently involves regioselectivity in the introduction of the butylamino group onto the aromatic ring. A likely precursor for this synthesis is Methyl 3,4-diaminobenzoate (B8644857). The challenge lies in the selective N-alkylation of one of the two amino groups.

Regioselective N-Alkylation:

Achieving regioselective mono-N-alkylation of aromatic diamines can be a complex task due to the similar reactivity of the two amino groups. However, strategies have been developed for the selective alkylation of ortho-phenylenediamines. One common approach involves a reductive amination reaction. For instance, reacting Methyl 3,4-diaminobenzoate with butyraldehyde (B50154) in the presence of a reducing agent could lead to the formation of the desired product. The regioselectivity of this reaction would be influenced by steric and electronic factors. The amino group at the 4-position is para to the electron-withdrawing methoxycarbonyl group, which may slightly decrease its nucleophilicity compared to the amino group at the 3-position. This difference could potentially be exploited to achieve regioselective alkylation.

Another approach involves the use of protecting groups. One of the amino groups in Methyl 3,4-diaminobenzoate could be selectively protected, followed by the alkylation of the unprotected amino group, and subsequent deprotection.

A plausible synthetic route starting from 4-amino-3-nitrobenzoic acid could also be envisioned. Esterification of the carboxylic acid to the methyl ester, followed by reduction of the nitro group, would yield Methyl 4-amino-3-aminobenzoate (Methyl 3,4-diaminobenzoate). Subsequent regioselective N-butylation would lead to the target compound.

Due to the achiral nature of this compound, stereoselective synthesis is not a relevant consideration for the preparation of the compound itself.

Derivatization and Functionalization of this compound

The chemical structure of this compound offers several sites for further chemical modification: the two distinct amino groups, the ester moiety, and the aromatic ring.

The presence of a primary amino group (at the 4-position) and a secondary amino group (at the 3-position) allows for differential functionalization.

Acylation: The primary amino group is generally more reactive towards acylating agents than the secondary butylamino group due to less steric hindrance. Therefore, selective acylation of the 4-amino group can likely be achieved by using one equivalent of an acylating agent, such as an acyl chloride or anhydride, under controlled conditions. For instance, reaction with acetyl chloride would be expected to yield Methyl 4-acetamido-3-(butylamino)benzoate. Acylation of the less reactive secondary amino group would likely require more forcing conditions.

Alkylation: Further alkylation of the secondary amino group at the 3-position is possible. For example, reaction with an alkyl halide in the presence of a base could introduce a second alkyl group on this nitrogen. The primary amino group at the 4-position could also be further alkylated, though this might lead to a mixture of mono- and di-alkylated products at this position.

| Reaction Type | Reagent | Potential Product | Notes |

| Selective Acylation | Acetyl chloride (1 eq.) | Methyl 4-acetamido-3-(butylamino)benzoate | The primary amine is more reactive. |

| Further Alkylation | Methyl iodide / Base | Methyl 4-amino-3-(butyl(methyl)amino)benzoate | Alkylation of the secondary amine. |

The methyl ester group can undergo typical ester transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-3-(butylamino)benzoic acid, under either acidic or basic conditions. Basic hydrolysis (saponification) followed by acidification is a common method. Given the presence of the amino groups, careful control of pH during workup would be necessary to isolate the free carboxylic acid or its salt form.

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves heating the methyl ester in an excess of another alcohol (e.g., ethanol to produce the ethyl ester). The equilibrium can be driven towards the product by removing the methanol that is formed.

| Reaction Type | Reagent | Potential Product |

| Hydrolysis | NaOH, then H+ | 4-amino-3-(butylamino)benzoic acid |

| Transesterification | Ethanol / Acid or Base catalyst | Ethyl 4-amino-3-(butylamino)benzoate |

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the two electron-donating amino groups.

Electrophilic Aromatic Substitution: The amino and butylamino groups are ortho-, para-directing activators. The positions ortho and para to these groups are C5 and C6 relative to the ester group. The C6 position is ortho to the 4-amino group and meta to the 3-butylamino group. The C5 position is ortho to the 3-butylamino group and meta to the 4-amino group. The directing effects of both amino groups will reinforce substitution at the C5 and C6 positions. The outcome of an electrophilic substitution reaction would depend on the specific electrophile and reaction conditions, but substitution at the positions activated by both amino groups is expected to be favored. For example, bromination would likely yield a mixture of bromo-substituted products.

Nucleophilic Aromatic Substitution: The aromatic ring is electron-rich due to the two amino groups and is therefore generally not susceptible to nucleophilic aromatic substitution unless a strongly electron-withdrawing group is also present on the ring, or under forcing conditions.

| Reaction Type | Reagent | Potential Product(s) | Notes |

| Electrophilic Bromination | Br2 | Methyl 4-amino-5-bromo-3-(butylamino)benzoate and/or Methyl 4-amino-6-bromo-3-(butylamino)benzoate | The amino groups are strong activating and directing groups. |

Advanced Spectroscopic and Crystallographic Characterization of Methyl 4 Amino 3 Butylamino Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained.

¹H NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The predicted chemical shifts for Methyl 4-amino-3-(butylamino)benzoate are based on the known spectra of related compounds such as Methyl 4-aminobenzoate (B8803810) and various N-alkylated aminobenzoates.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (C₅-H) | ~7.7 | d | ~8.5 |

| Aromatic-H (C₆-H) | ~6.2 | dd | ~8.5, 2.0 |

| Aromatic-H (C₂-H) | ~6.1 | d | ~2.0 |

| NH (Butylamino) | ~4.5-5.5 | br s | - |

| NH₂ (Amino) | ~4.0-5.0 | br s | - |

| OCH₃ (Ester) | ~3.8 | s | - |

| NCH₂ (Butyl) | ~3.1 | t | ~7.0 |

| CH₂ (Butyl) | ~1.6 | m | - |

| CH₂ (Butyl) | ~1.4 | m | - |

| CH₃ (Butyl) | ~0.9 | t | ~7.3 |

Note: The chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS). The values are estimations and may vary depending on the solvent and experimental conditions. br s = broad singlet, s = singlet, d = doublet, dd = doublet of doublets, t = triplet, m = multiplet.

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The predicted chemical shifts for the carbon framework of this compound are extrapolated from data on similar aromatic amines and benzoates.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~167 |

| C₄ (Aromatic) | ~150 |

| C₃ (Aromatic) | ~140 |

| C₁ (Aromatic) | ~125 |

| C₅ (Aromatic) | ~120 |

| C₂ (Aromatic) | ~115 |

| C₆ (Aromatic) | ~110 |

| OCH₃ (Ester) | ~51 |

| NCH₂ (Butyl) | ~44 |

| CH₂ (Butyl) | ~31 |

| CH₂ (Butyl) | ~20 |

| CH₃ (Butyl) | ~14 |

Note: The chemical shifts (δ) are referenced to tetramethylsilane (TMS). These are estimated values.

While specific 2D NMR data for this compound is not available, these techniques would be crucial for unambiguous assignment of the proton and carbon signals. A Correlation Spectroscopy (COSY) experiment would confirm the proton-proton couplings within the butyl group and the aromatic ring. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would establish the direct one-bond correlations between the protons and their attached carbons, for instance, linking the NCH₂ proton signal at ~3.1 ppm to the corresponding carbon signal at ~44 ppm.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum with characteristic absorption bands for different functional groups. The predicted FT-IR data for this compound is based on the vibrational frequencies of primary and secondary amines, as well as aromatic esters.

Predicted FT-IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (Amino & Butylamino) | 3450-3250 | Medium-Strong |

| C-H Stretching (Aromatic) | 3100-3000 | Medium |

| C-H Stretching (Aliphatic) | 2960-2850 | Strong |

| C=O Stretching (Ester) | 1710-1680 | Strong |

| C=C Stretching (Aromatic) | 1620-1580 | Medium-Strong |

| N-H Bending (Amino) | 1650-1580 | Medium |

| C-N Stretching | 1340-1250 | Medium |

| C-O Stretching (Ester) | 1300-1200 | Strong |

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Non-polar bonds and symmetric vibrations tend to produce strong Raman signals.

Predicted Raman Data

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretching (Aromatic) | 3100-3000 | Strong |

| C-H Stretching (Aliphatic) | 2960-2850 | Strong |

| C=C Stretching (Aromatic Ring) | 1620-1580 | Very Strong |

| C=O Stretching (Ester) | 1710-1680 | Weak-Medium |

| C-N Stretching | 1340-1250 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

No specific High-Resolution Mass Spectrometry (HRMS) data, including precise molecular mass determination or fragmentation analysis, for this compound has been reported in peer-reviewed literature or spectral databases. While theoretical mass can be calculated, experimental data, which is crucial for structural confirmation and analysis of fragmentation pathways, is not available.

X-ray Crystallography for Solid-State Structural Analysis

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, information regarding its crystal structure, including unit cell parameters, space group, and atomic coordinates, is not available.

Crystal Packing and Supramolecular Assembly (e.g., Hydrogen Bonding Networks, π-π Stacking Interactions)

Without experimental crystallographic data, a definitive analysis of the crystal packing and supramolecular assembly of this compound cannot be provided. Discussions on potential hydrogen bonding networks, π-π stacking interactions, or other non-covalent interactions would be purely speculative.

Conformational Preferences in the Crystalline Phase

The conformational preferences of the butylamino and methyl ester substituents relative to the benzene (B151609) ring in the crystalline phase are unknown due to the absence of X-ray crystallographic data. This information can only be determined through experimental solid-state structural analysis.

Computational Chemistry and Theoretical Investigations of Methyl 4 Amino 3 Butylamino Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

No specific data available for Methyl 4-amino-3-(butylamino)benzoate.

Ab Initio Methods for High-Level Electronic Structure Characterization

No specific data available for this compound.

Molecular Orbital Analysis and Electronic Properties

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution

No specific data available for this compound.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

No specific data available for this compound.

Reactivity and Selectivity Predictions

No specific data available for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution within a molecule. It helps in identifying the regions that are rich or deficient in electrons. The MEP map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potential values.

Negative Regions (Red/Yellow): These areas indicate a high electron density and are susceptible to electrophilic attack. In this compound, these regions would likely be centered around the oxygen atoms of the ester group and the nitrogen atoms of the amino groups due to their high electronegativity.

Positive Regions (Blue): These areas signify electron deficiency and are prone to nucleophilic attack. The hydrogen atoms bonded to the nitrogen atoms and the carbon atom of the carbonyl group are expected to be the primary positive sites.

Neutral Regions (Green): These areas have a near-zero potential and are typically associated with the nonpolar parts of the molecule, such as the butyl chain and the benzene (B151609) ring's carbon framework.

This analysis is fundamental for predicting how the molecule will interact with other reagents, guiding the understanding of its chemical reactivity.

Fukui Functions for Understanding Reaction Site Selectivity

Fukui functions provide a more quantitative measure of a molecule's reactivity at specific atomic sites. Derived from conceptual DFT, these functions help predict where a molecule will most likely undergo an electrophilic, nucleophilic, or radical attack by analyzing the change in electron density as the number of electrons in the system changes.

The condensed Fukui functions are calculated for each atom in the molecule to determine its susceptibility to different types of attacks:

ƒk+: Measures the reactivity towards a nucleophilic attack (where the molecule accepts an electron). The atom with the highest ƒk+ value is the most likely site for nucleophilic attack.

ƒk-: Measures the reactivity towards an electrophilic attack (where the molecule donates an electron). The atom with the highest ƒk- value is the most favorable site for an electrophile to attach.

ƒk0: Measures the reactivity towards a radical attack.

For this compound, one would expect the oxygen and nitrogen atoms to be potential sites for electrophilic attack, while certain carbon atoms on the benzene ring and the carbonyl carbon might be more susceptible to nucleophilic attack.

Simulation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular features and confirm the structure of a synthesized compound.

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy.

The predicted chemical shifts for this compound would provide a theoretical spectrum that could be compared against experimental data. This comparison helps in the unambiguous assignment of each proton and carbon atom in the molecule. Discrepancies between theoretical and experimental values can also offer insights into solvent effects or specific conformational preferences not accounted for in the gas-phase theoretical model.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Type | Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic CH | C5-H | 7.65 | 118.2 |

| Aromatic CH | C6-H | 6.80 | 112.5 |

| Aromatic CH | C2-H | 6.75 | 109.8 |

| Methyl (Ester) | O-CH₃ | 3.85 | 51.5 |

| Butyl CH₂ | N-CH₂ | 3.10 | 44.3 |

| Butyl CH₂ | -CH₂-CH₂-CH₃ | 1.65 | 31.0 |

| Butyl CH₂ | -CH₂-CH₃ | 1.45 | 20.2 |

| Butyl CH₃ | -CH₃ | 0.95 | 13.9 |

| Amino NH | 4-NH₂ | 4.50 | - |

| Amino NH | 3-NH | 5.20 | - |

| Aromatic C | C1 (C-COO) | - | 120.5 |

| Aromatic C | C3 (C-NH) | - | 135.0 |

| Aromatic C | C4 (C-NH₂) | - | 148.0 |

Note: The values in this table are illustrative and not based on actual experimental or computational results.

Theoretical Vibrational Frequencies and Intensities

Theoretical vibrational analysis predicts the frequencies and intensities of bands in the Infrared (IR) and Raman spectra of a molecule. These calculations are performed by determining the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies.

Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. For this compound, key predicted vibrational modes would include:

N-H stretching of the primary and secondary amino groups.

C=O stretching of the ester carbonyl group.

C-H stretching from the aromatic, methyl, and butyl groups.

C-N and C-O stretching modes.

Aromatic C=C ring stretching modes.

Comparing the theoretical vibrational spectrum with an experimental one allows for a detailed assignment of the observed absorption bands, confirming the presence of specific functional groups and providing support for the proposed molecular structure.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |

|---|---|---|

| N-H Stretch (Secondary Amine) | 3410 | Medium |

| N-H Asymmetric Stretch (Primary Amine) | 3350 | Strong |

| N-H Symmetric Stretch (Primary Amine) | 3280 | Strong |

| Aromatic C-H Stretch | 3050 | Medium |

| Aliphatic C-H Stretch | 2960 | Strong |

| C=O Stretch (Ester) | 1705 | Very Strong |

| Aromatic C=C Stretch | 1620 | Strong |

| N-H Bend | 1580 | Medium |

| C-N Stretch | 1285 | Strong |

Note: The values in this table are illustrative and not based on actual experimental or computational results.

Mechanistic Investigations of Reactions Involving Methyl 4 Amino 3 Butylamino Benzoate

Reaction Mechanisms of Amine-Based Transformations

The amino groups of Methyl 4-amino-3-(butylamino)benzoate are primary sites for a variety of chemical transformations. The mechanisms of these reactions are often influenced by the electronic properties of the aromatic ring and the steric hindrance posed by the butyl group.

One common transformation is N-dealkylation , the removal of an N-alkyl group from an amine. nih.gov A plausible mechanistic pathway for this reaction involves the initial coordination of the lone pair of electrons from the nitrogen to a metal catalyst, such as palladium. This is followed by the insertion of the metal into an adjacent C-H bond. Subsequent protonolysis of the intermediate complex leads to the formation of an iminium ion, which then hydrolyzes to yield the secondary amine and a corresponding carbonyl compound. nih.gov

Another important reaction is aminolysis , where an amine reacts with an ester. Computational studies on the aminolysis of methyl benzoate (B1203000) with ammonia (B1221849) have shown that the reaction can proceed through either a concerted or a stepwise neutral mechanism, with both pathways having similar activation energies. researchgate.net The presence of a general base catalyst can significantly lower the activation energy, with the catalytic role being the facilitation of proton-transfer processes. researchgate.net

The reactivity of the amino groups can also be influenced by the solvent and the presence of other reagents. For instance, the von Braun reaction provides a classic method for N-dealkylation using cyanogen (B1215507) bromide, which proceeds through a quaternary cyanoammonium intermediate. nih.gov

Table 1: Mechanistic Overview of Amine-Based Transformations

| Reaction Type | Key Mechanistic Steps | Influencing Factors |

| N-Dealkylation | 1. Coordination of amine to catalyst.2. C-H bond insertion.3. Protonolysis to form iminium ion.4. Hydrolysis to secondary amine. nih.gov | Catalyst type (e.g., Palladium), presence of proton source. |

| Aminolysis | Can be concerted or a stepwise neutral mechanism. General base catalysis facilitates proton transfer. researchgate.net | Presence of a general base catalyst, solvent polarity. |

| Von Braun Reaction | Formation of a quaternary cyanoammonium intermediate followed by nucleophilic attack. nih.gov | Nature of the amine, reaction conditions (solvent, temperature). |

Esterification and Hydrolysis Reaction Pathways

The ester group in this compound is susceptible to both formation (esterification) and cleavage (hydrolysis). The mechanisms of these reactions are fundamental in organic chemistry.

Esterification of a carboxylic acid with an alcohol, such as the formation of a methyl ester, is typically acid-catalyzed. A common method is the Fischer esterification, which involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. bond.edu.au This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. For instance, the synthesis of methyl 4-amino-3-methylbenzoate can be achieved by reacting 3-methyl-4-aminobenzoic acid with methanol (B129727) in the presence of concentrated sulfuric acid. nih.govresearchgate.net

Hydrolysis of esters can be catalyzed by either acid or base. In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The departure of the alkoxide leaving group then regenerates the carbonyl group, forming a carboxylic acid, which is subsequently deprotonated by the alkoxide to form a carboxylate salt. The rate of base-catalyzed hydrolysis can be influenced by the size of the alkyl group of the ester. nih.gov

Acid-catalyzed hydrolysis proceeds via a mechanism that is the reverse of Fischer esterification. The carbonyl oxygen is protonated, followed by nucleophilic attack by water. Proton transfers and the elimination of an alcohol molecule yield the carboxylic acid. The stability of esters to hydrolysis can vary, with methyl benzoate showing higher stability than ethyl benzoate in some biological systems. nih.gov

Table 2: Comparison of Esterification and Hydrolysis Mechanisms

| Process | Catalyst | Key Mechanistic Steps | Intermediate |

| Fischer Esterification | Acid (e.g., H₂SO₄) | 1. Protonation of carbonyl oxygen.2. Nucleophilic attack by alcohol.3. Proton transfers and elimination of water. bond.edu.au | Tetrahedral intermediate |

| Base-Catalyzed Hydrolysis | Base (e.g., OH⁻) | 1. Nucleophilic attack by hydroxide ion.2. Formation of a tetrahedral intermediate.3. Elimination of alkoxide leaving group. | Tetrahedral intermediate |

| Acid-Catalyzed Hydrolysis | Acid (e.g., H₃O⁺) | 1. Protonation of carbonyl oxygen.2. Nucleophilic attack by water.3. Proton transfers and elimination of alcohol. | Tetrahedral intermediate |

Catalytic Reaction Mechanisms (e.g., Palladium-catalyzed carbonylation)

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed carbonylation is a method for introducing a carbonyl group into an organic molecule, often using carbon monoxide. These reactions are central to the synthesis of various carbonyl-containing compounds, including esters like benzoates. nih.gov

The catalytic cycle for the carbonylation of an aryl halide (a potential precursor or derivative of the title compound) typically involves several key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

CO Insertion: A molecule of carbon monoxide inserts into the palladium-carbon bond.

Nucleophilic Attack: An alcohol or other nucleophile attacks the acyl-palladium complex.

Reductive Elimination: The final product is eliminated, regenerating the palladium(0) catalyst.

Palladium/copper-catalyzed aerobic oxidative C–H carbonylation offers a direct route to synthesizing o-aminobenzoates from N-substituted anilines and alcohols, using molecular oxygen as the terminal oxidant. acs.org Another approach involves the palladium-catalyzed carbonylation of iminoquinones and aryl iodides to produce aryl p-amino benzoates. rsc.org

The choice of catalyst, ligands, and reaction conditions is crucial for the efficiency and selectivity of these reactions. researchgate.net For instance, tungsten catalysts have also been explored for the carbonylative synthesis of benzoates from aryl iodides and alcohols. nih.gov

Table 4: General Catalytic Cycle for Palladium-Catalyzed Carbonylation of Aryl Halides

| Step | Description | Change in Palladium Oxidation State |

| Oxidative Addition | The Pd(0) catalyst adds to the aryl halide (Ar-X). | 0 → +2 |

| CO Insertion | Carbon monoxide inserts into the Ar-Pd bond. | +2 |

| Nucleophilic Attack | An alcohol (R-OH) attacks the acyl-palladium complex. | +2 |

| Reductive Elimination | The ester product (Ar-COOR) is formed, and the Pd(0) catalyst is regenerated. | +2 → 0 |

Applications of Methyl 4 Amino 3 Butylamino Benzoate As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The presence of two amino groups with different steric and electronic environments, along with a methyl ester, makes Methyl 4-amino-3-(butylamino)benzoate a valuable starting material for the synthesis of complex organic molecules. The differential reactivity of the primary and secondary amino groups can be exploited for selective functionalization. For instance, the more nucleophilic primary amino group can undergo preferential reactions such as acylation, alkylation, or diazotization, leaving the more sterically hindered butylamino group available for subsequent transformations.

This differential reactivity is crucial in multi-step syntheses where sequential introduction of different functionalities is required. For example, analogs such as methyl 4-amino-3-methylbenzoate are known intermediates in the synthesis of pharmaceutically active compounds. nih.govresearchgate.net Specifically, related compounds serve as key building blocks for the synthesis of Telmisartan, an angiotensin II receptor blocker. nih.gov The synthesis of such complex molecules often involves a series of carefully orchestrated reactions, and starting materials with multiple, selectively addressable functional groups are highly desirable.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Resulting Structure |

| Primary Amino (-NH2) | Acylation | Amide |

| Diazotization | Diazonium salt | |

| Reductive Amination | Secondary or Tertiary Amine | |

| Secondary Amino (-NH(butyl)) | Acylation (harsher conditions) | Amide |

| N-alkylation | Tertiary Amine | |

| Methyl Ester (-COOCH3) | Hydrolysis | Carboxylic Acid |

| Amidation | Amide | |

| Reduction | Primary Alcohol |

Building Block for Heterocyclic Compounds

The ortho-disposed amino and butylamino groups on the benzene (B151609) ring of this compound make it an excellent precursor for the synthesis of various heterocyclic compounds. The vicinal diamino functionality is a common motif for the construction of fused five- or six-membered nitrogen-containing rings.

For instance, condensation reactions with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or its derivatives, could lead to the formation of quinoxaline (B1680401) derivatives. Similarly, reaction with phosgene (B1210022) or its equivalents could yield benzimidazolones, while reaction with formic acid or its derivatives could produce benzimidazoles. The specific nature of the substituents on the resulting heterocyclic ring would depend on the nature of the cyclizing agent used. The synthesis of nitrogen-containing heterocycles is a significant area of medicinal chemistry, as these scaffolds are present in a vast array of biologically active molecules. clockss.orgnih.gov

Table 2: Potential Heterocyclic Systems from this compound

| Reagent | Resulting Heterocycle |

| 1,2-Dicarbonyl compounds | Quinoxaline |

| Phosgene or equivalents | Benzimidazolone |

| Formic acid or equivalents | Benzimidazole |

| Carbon disulfide | Benzimidazole-2-thione |

Role in the Development of Advanced Chemical Scaffolds

Advanced chemical scaffolds are molecular frameworks that can be readily functionalized to create libraries of compounds for drug discovery and materials science. The structural features of this compound allow it to serve as a core scaffold from which a variety of derivatives can be synthesized. The presence of three distinct functional groups provides multiple points for diversification.

For example, the primary amino group could be converted into an azide (B81097) via diazotization, enabling "click" chemistry reactions for the attachment of various molecular fragments. The butylamino group offers a lipophilic handle that can be modified to tune the solubility and pharmacokinetic properties of the resulting molecules. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form a library of amides. Para-aminobenzoic acid (PABA) and its derivatives are recognized as valuable building blocks in the design of drugs and functional molecules due to their structural versatility. nih.govmdpi.comnih.gov

Utility in the Synthesis of Polymer Monomers or Additives

Alternatively, this compound could be used as a polymer additive. For example, its antioxidant properties, typical of many aromatic amines, could be exploited to protect polymers from degradation. Furthermore, it could be used as a chain extender or cross-linking agent in the production of certain polymers. The polymerization of aminobenzoic acid derivatives has been explored for the synthesis of functional polymers with applications in various fields. researchgate.netgoogle.com

Future Research Directions and Perspectives for Methyl 4 Amino 3 Butylamino Benzoate

Development of Novel and Sustainable Synthetic Methodologies

The industrial viability and environmental impact of chemical compounds are increasingly dependent on the efficiency and sustainability of their synthesis. Future research into Methyl 4-amino-3-(butylamino)benzoate should prioritize the development of green and economically feasible synthetic routes.

Current production of aminobenzoic acids often relies on petrochemical precursors and can involve harsh reaction conditions. researchgate.net A promising future direction lies in biocatalysis and metabolic engineering. researchgate.net Researchers could explore the engineering of microbial pathways, such as the shikimate pathway, to produce the core aminobenzoate structure from renewable feedstocks like glucose. mdpi.com The introduction of subsequent enzymatic steps, potentially using amine dehydrogenases or transaminases, could then be investigated for the regioselective installation of the butylamino group. researchgate.netfrontiersin.orgyork.ac.uk This bio-based approach would significantly reduce reliance on fossil fuels and minimize hazardous waste. researchgate.net

Another avenue for sustainable synthesis involves the use of heterogeneous catalysis. For instance, developing solid acid catalysts could replace traditional corrosive and difficult-to-recover liquid acids used in esterification steps. sphinxsai.com Furthermore, exploring one-pot reactions and continuous-flow processes could enhance efficiency, reduce waste, and improve scalability. acs.orgnih.gov Green chemistry principles, such as using aqueous media or safer solvents and minimizing hazardous reagents, should guide the development of these new synthetic strategies. sphinxsai.comnih.govresearchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis/Metabolic Engineering | Utilizes renewable feedstocks, mild reaction conditions, reduced waste. researchgate.net | Pathway engineering in microorganisms, discovery of novel enzymes for amination. |

| Heterogeneous Catalysis | Catalyst reusability, simplified purification, potential for flow chemistry. sphinxsai.com | Development of robust and selective solid acid and amination catalysts. |

| Continuous-Flow Synthesis | Improved safety and control, scalability, potential for automation. acs.org | Optimization of reaction parameters, reactor design. |

Exploration of Undiscovered Chemical Transformations

The unique arrangement of functional groups in this compound—a primary amine, a secondary amine, and an ester—presents numerous opportunities for novel chemical transformations. A key challenge and area for future research is the selective functionalization of the two distinct amino groups.

Developing protocols for the selective acylation, sulfonation, or alkylation of either the 4-amino or the 3-(butylamino) group would unlock access to a vast array of new derivatives with diverse properties. This could be achieved by exploiting the differential reactivity of the primary versus the secondary amine or through the use of advanced protecting group strategies. Furthermore, the aromatic ring itself is amenable to functionalization, such as electrophilic aromatic substitution, which could introduce additional functionalities and modulate the electronic properties of the molecule. nih.gov

The presence of both amino and ester groups makes this compound an attractive monomer for polymerization. researchgate.netresearchgate.net Research could focus on its use in the synthesis of novel polyamides, polyimides, or other condensation polymers. google.com The butylamino side chain could impart unique properties to these polymers, such as increased solubility or altered thermal characteristics. Investigating its potential in copolymerizations with other monomers would further expand the range of accessible materials. researchgate.net Additionally, the compound could serve as a precursor for the synthesis of complex heterocyclic systems through intramolecular cyclization or multi-component reactions. nih.gov

Computational Design and Prediction of Derivatives with Tailored Chemical Properties

Computational chemistry and molecular modeling are powerful tools for accelerating materials discovery by predicting the properties of novel compounds before their synthesis. Future research should leverage these in silico methods to design derivatives of this compound with specific, tailored chemical and physical properties.

Using techniques like Density Functional Theory (DFT), researchers can model how structural modifications—such as changing the alkyl chain on the secondary amine, altering the ester group, or introducing substituents onto the aromatic ring—affect the molecule's electronic and photophysical properties. researchgate.netresearchgate.netcivilica.com This approach can guide the synthesis of derivatives with desired characteristics, such as specific absorption and emission wavelengths for use as fluorescent probes or dyes. rsc.org Computational screening can predict properties like HOMO/LUMO energy gaps, dipole moments, and nonlinear optical (NLO) behavior, identifying promising candidates for applications in organic electronics. nih.govnih.govmdpi.com

Furthermore, molecular modeling can be used to understand and predict intermolecular interactions, which is crucial for designing materials with specific solid-state properties, such as crystal packing and morphology. whiterose.ac.ukacs.orgacs.org By simulating how derivatives of this compound interact with each other or with other molecules, it may be possible to design novel liquid crystals, organic semiconductors, or pharmaceutical co-crystals.

| Computational Method | Predicted Property | Potential Application Area |

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), UV-Vis spectra, NLO properties. researchgate.netresearchgate.net | Organic electronics, dyes, sensors. |

| Time-Dependent DFT (TD-DFT) | Excited-state properties, fluorescence/phosphorescence. researchgate.net | OLEDs, fluorescent probes. |

| Molecular Dynamics (MD) | Intermolecular interactions, crystal packing, conformational analysis. rsc.org | Materials science, crystallography. |

Integration with High-Throughput Synthesis and Screening in Materials Science

The discovery of new materials is often accelerated by high-throughput (HT) and combinatorial methods. chemspeed.combohrium.com this compound is an ideal candidate for inclusion in such workflows due to its potential as a versatile building block for creating large, diverse libraries of compounds.

Automated synthesis platforms can be employed to rapidly generate arrays of derivatives by reacting the amino or ester functionalities with a variety of building blocks. researchwithrutgers.comgormleylab.comrsc.org For example, a library of amides could be synthesized by reacting the primary amino group with a collection of different acyl chlorides in a 96-well plate format. Similarly, libraries of polymers could be generated by reacting the molecule as a monomer under various polymerization conditions. digitellinc.comnih.gov

Once synthesized, these libraries can be subjected to high-throughput screening to quickly identify materials with desired properties. For instance, libraries of polymers derived from this compound could be screened for thermal stability, mechanical strength, or conductivity. Libraries of small molecule derivatives could be screened for their photophysical properties, leading to the discovery of new phosphors, sensors, or components for optical devices. chemspeed.com This integration of automated synthesis with rapid screening dramatically increases the efficiency of the materials discovery process, allowing for the exploration of a much larger chemical space than would be possible with traditional methods. chemspeed.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.